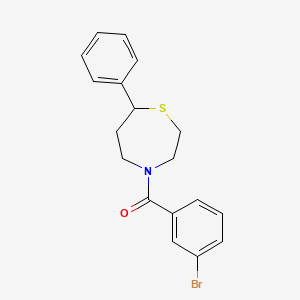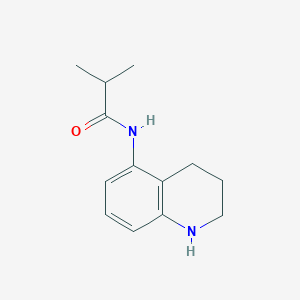
2-Methyl-N-(1,2,3,4-tetrahydroquinolin-5-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(1,2,3,4-tetrahydroquinolin-5-YL)propanamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O/c1-9(2)13(16)15-12-7-3-6-11-10(12)5-4-8-14-11/h3,6-7,9,14H,4-5,8H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 218.3 .Applications De Recherche Scientifique
Anticancer Applications
Tetrahydroquinolines, including structures similar to 2-Methyl-N-(1,2,3,4-tetrahydroquinolin-5-YL)propanamide, have shown significant promise in anticancer drug discovery. The approval of trabectedin for soft tissue sarcomas highlights this class's potential in oncology. These compounds exhibit unique mechanisms of action, such as DNA interaction and interference with transcription factors, DNA binding proteins, and DNA repair pathways. This distinctive action suggests a promising avenue for developing novel anticancer therapies Singh & Shah, 2017; D’Incalci & Galmarini, 2010.
Central Nervous System Disorders
Compounds similar to this compound have been researched for their neuroprotective, antiaddictive, and antidepressant-like activities. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline, for instance, has shown potential in animal models for neurodegenerative diseases, highlighting the THQ scaffold's relevance in CNS pharmacotherapy Antkiewicz‐Michaluk et al., 2018.
Malaria Treatment
The therapeutic effects of 8-aminoquinoline derivatives, which share a structural motif with tetrahydroquinoline, have been explored for malaria treatment. These compounds, despite their potential for causing hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD) deficient patients, remain a critical area of research in developing new antimalarial drugs Strother et al., 1981.
Miscellaneous Therapeutic Applications
Research also extends into other areas such as the management of autism spectrum disorder symptoms, where treatments targeting mitochondrial dysfunction have been considered. The diverse pharmacological actions of tetrahydroquinoline derivatives suggest potential applications across a wide range of disorders, underscoring the importance of further exploration in these compounds Frye & Rossignol, 2014.
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)13(16)15-12-7-3-6-11-10(12)5-4-8-14-11/h3,6-7,9,14H,4-5,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGZBZCTLQOSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC2=C1CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one](/img/structure/B2683428.png)
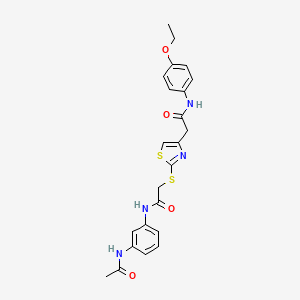
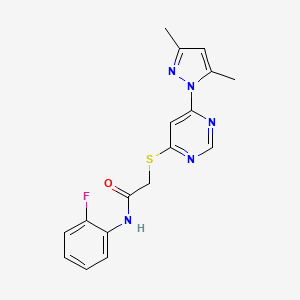
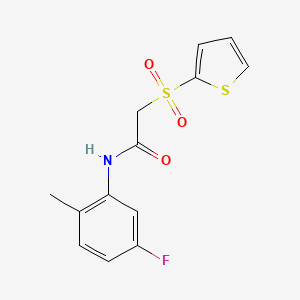
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![(3R,6S)-6-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2683434.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683435.png)
![(3-Bromophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683437.png)
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)
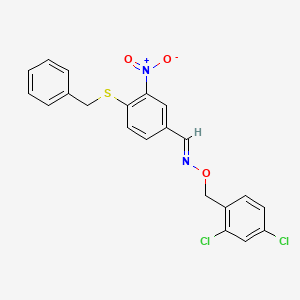
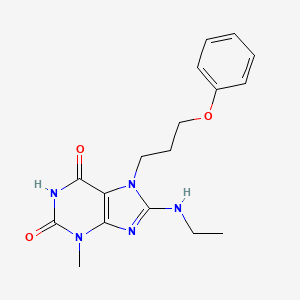
![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)

